![molecular formula C7H8BrN3 B2773341 Imidazo[1,2-a]pyridin-7-amine hydrobromide CAS No. 1630906-80-7](/img/structure/B2773341.png)
Imidazo[1,2-a]pyridin-7-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a heterocyclic compound that belongs to the imidazopyridine class. This compound is recognized for its significant applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis . The structure of this compound consists of a fused bicyclic system, which imparts unique chemical and biological properties.
作用机制
Target of Action
Imidazo[1,2-a]pyridin-7-amine hydrobromide is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to a more durable and potent inhibition .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used in the development of novel kras g12c inhibitors . KRAS is a protein that plays a key role in several signaling pathways that control cell growth and differentiation .
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridin-7-amine hydrobromide is known for its wide range of biological activities . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical reactions .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-7-amine hydrobromide can be achieved through various synthetic strategies. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, one approach involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst to form the imidazopyridine scaffold .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions: Imidazo[1,2-a]pyridin-7-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the imidazopyridine scaffold .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazopyridine derivatives .
科学研究应用
Imidazo[1,2-a]pyridin-7-amine hydrobromide has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic properties . In biology, it is used to study the mechanisms of action of various enzymes and receptors . In medicine, this compound has shown promise in the development of drugs for treating infectious diseases, cancer, and neurological disorders . Additionally, it finds applications in the industry as a precursor for the synthesis of advanced materials and optoelectronic devices .
相似化合物的比较
Imidazo[1,2-a]pyridin-7-amine hydrobromide can be compared with other similar compounds such as imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine . While all these compounds share a common imidazopyridine scaffold, they differ in their substitution patterns and biological activities. This compound is unique in its ability to target a broad range of molecular pathways, making it a versatile compound in medicinal chemistry .
List of Similar Compounds:- Imidazo[1,2-a]pyrazine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine N-oxides
- Substituted imidazopyridine derivatives
属性
IUPAC Name |
imidazo[1,2-a]pyridin-7-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGATMULIAKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
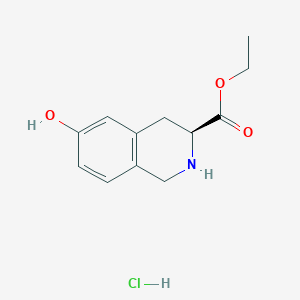
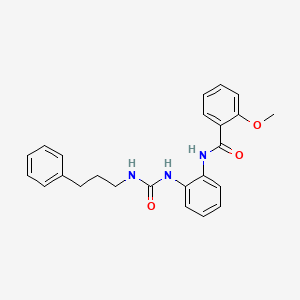
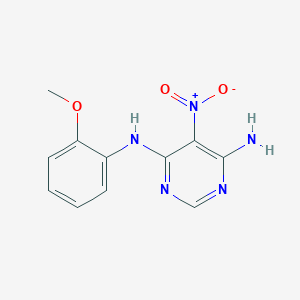
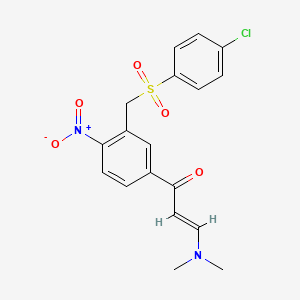
![3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773265.png)
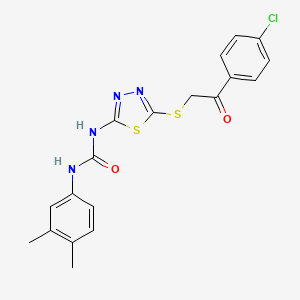
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
![[2-(4-Methylphenoxy)pyridin-3-yl]methanol](/img/structure/B2773272.png)
![2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2773273.png)
![6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2773276.png)
![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)
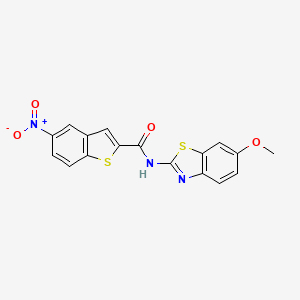
![3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline](/img/structure/B2773279.png)
![5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2773280.png)
